molecular formula C7H9Cl2N3 B1370056 2,6-dichloro-N-isopropylpyrimidin-4-amine CAS No. 30297-43-9

2,6-dichloro-N-isopropylpyrimidin-4-amine

Cat. No. B1370056
Key on ui cas rn: 30297-43-9
M. Wt: 206.07 g/mol
InChI Key: GDZSXYVHBZZUHQ-UHFFFAOYSA-N
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Patent
US04025515

Procedure details

400 (2.18 mols) of 2,4,6-trichloro-pyrimidine are dissolved in 2000 cc of alcohol. 280 g (4.75 mols) of isopropyl amine in 200 cc of alcohol are added to the solution while stirring and cooling, the temperature being maintained below 30°. The mixture is subsequently stirred at room temperature for a further 60 minutes and the alcohol is then removed by evaporation in a water jet vacuum until the mixture hardens to a solid mass. The solid residue is washed with water and subjected to steam distillation. This distillation is continued until only traces of the steam-volatile 2-isopropylamino-4,6-dichloro-pyrimidine are deposited in the receiver. The steam-nonvolatile 4-isopropylamino-2,6-dichloro-pyrimidine is obtained. After distillation in a vacuum (B.P. 124°/0.1 mm of Hg) the pure product, having a M.P. of 69°-70° after recrystallization from water/alcohol, is obtained.
[Compound]
Name
400
Quantity
2.18 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[CH:10]([NH2:13])([CH3:12])[CH3:11]>>[CH:10]([NH:13][C:6]1[CH:5]=[C:4]([Cl:9])[N:3]=[C:2]([Cl:1])[N:7]=1)([CH3:12])[CH3:11]

Inputs

Step One
Name
400
Quantity
2.18 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
alcohol
Quantity
2000 mL
Type
solvent
Smiles
Step Two
Name
Quantity
280 g
Type
reactant
Smiles
C(C)(C)N
Name
alcohol
Quantity
200 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained below 30°
STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred at room temperature for a further 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
the alcohol is then removed by evaporation in a water jet vacuum until the mixture
WASH
Type
WASH
Details
The solid residue is washed with water
DISTILLATION
Type
DISTILLATION
Details
subjected to steam distillation
DISTILLATION
Type
DISTILLATION
Details
This distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=NC(=NC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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